Axl-IN-10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

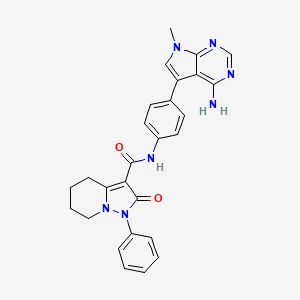

Structure

3D Structure

Properties

Molecular Formula |

C27H25N7O2 |

|---|---|

Molecular Weight |

479.5 g/mol |

IUPAC Name |

N-[4-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)phenyl]-2-oxo-1-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide |

InChI |

InChI=1S/C27H25N7O2/c1-32-15-20(22-24(28)29-16-30-25(22)32)17-10-12-18(13-11-17)31-26(35)23-21-9-5-6-14-33(21)34(27(23)36)19-7-3-2-4-8-19/h2-4,7-8,10-13,15-16H,5-6,9,14H2,1H3,(H,31,35)(H2,28,29,30) |

InChI Key |

TUEAZGCOJDXLNO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=C(N=CN=C21)N)C3=CC=C(C=C3)NC(=O)C4=C5CCCCN5N(C4=O)C6=CC=CC=C6 |

Origin of Product |

United States |

Foundational & Exploratory

Axl-IN-10: A Technical Guide to the Mechanism of AXL Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Axl-IN-10 is a potent inhibitor of the AXL receptor tyrosine kinase, demonstrating a half-maximal inhibitory concentration (IC50) of 5 nM.[1] This high affinity and specificity make it a valuable tool for investigating the physiological and pathological roles of AXL signaling. This document provides an in-depth overview of the mechanism of action for potent AXL inhibitors like this compound, detailing the targeted signaling pathways, summarizing key quantitative data, and outlining relevant experimental protocols for its characterization.

Introduction to AXL Receptor Tyrosine Kinase

The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, Axl, Mer) family of receptors, which play a crucial role in various cellular processes.[2] AXL is activated by its ligand, the growth arrest-specific protein 6 (Gas6).[3][4] Upon Gas6 binding, AXL dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain, initiating a cascade of downstream signaling events.[5]

Overexpression and aberrant activation of AXL have been implicated in the progression of numerous cancers, including lung, breast, and pancreatic cancer.[2] AXL signaling promotes cancer cell proliferation, survival, migration, and invasion.[5][6] Furthermore, AXL is a key mediator of therapeutic resistance to both chemotherapy and targeted therapies.[7][8] In non-cancerous contexts, AXL signaling is involved in immune regulation, clearance of apoptotic cells, and has been implicated in conditions like pulmonary fibrosis.[2][3] The multifaceted roles of AXL in disease make it a compelling target for therapeutic intervention.

Molecular Mechanism of Action of AXL Inhibition

This compound functions as a small molecule inhibitor that targets the ATP-binding site of the AXL tyrosine kinase domain.[2] By competitively binding to this pocket, it prevents the phosphorylation of AXL and the subsequent activation of its downstream signaling pathways.

Key Downstream Signaling Pathways Attenuated by this compound

The inhibition of AXL by this compound is expected to block several critical signaling cascades:

-

PI3K/AKT/mTOR Pathway: AXL activation leads to the recruitment and phosphorylation of the p85 subunit of PI3K, which in turn activates AKT and the downstream mTOR signaling complex.[5][6] This pathway is central to cell survival, proliferation, and growth. Inhibition of AXL leads to decreased AKT and mTOR activity, promoting apoptosis and inhibiting cell proliferation.[6]

-

MAPK/ERK Pathway: AXL signaling can also proceed through the recruitment of the Grb2 adaptor protein, activating the Ras/Raf/MEK/ERK (MAPK) cascade.[5][8] This pathway is heavily involved in cell proliferation and differentiation. AXL inhibition dampens ERK signaling, contributing to cell cycle arrest.

-

NF-κB Pathway: AXL activation can lead to the stimulation of the NF-κB pathway, a key regulator of inflammation and cell survival.[6] By blocking AXL, inhibitors can reduce the expression of anti-apoptotic proteins like BCL-2 and survivin.[6]

The following diagram illustrates the central role of AXL in these signaling networks and the point of intervention for an inhibitor like this compound.

Caption: AXL Signaling Pathway and Inhibition by this compound.

Quantitative Data for AXL Inhibitors

While extensive quantitative data for this compound is not publicly available, its reported IC50 value places it among the more potent AXL inhibitors. The table below summarizes this key metric and provides context with other known AXL inhibitors.

| Compound | Target(s) | IC50 (nM) | Reference(s) |

| This compound | AXL | 5 | [1] |

| Bemcentinib (R428) | AXL | 14 | |

| Gilteritinib (ASP2215) | FLT3/AXL | 0.73 (for AXL) | |

| Cabozantinib | VEGFR2, MET, AXL, RET, KIT, FLT3 | 7 (for AXL) | |

| Merestinib | MET, AXL, RON, MERTK | 1.9 (for AXL) |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols for Characterization of AXL Inhibitors

To fully characterize the mechanism of action of an AXL inhibitor like this compound, a series of in vitro and in vivo experiments are typically employed.

In Vitro Kinase Assay

-

Objective: To determine the direct inhibitory activity of the compound on AXL kinase activity.

-

Methodology:

-

Recombinant human AXL kinase domain is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.

-

This compound is added at various concentrations to determine its effect on the kinase reaction.

-

The phosphorylation of the substrate is measured, typically using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based method.

-

The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Cellular Phospho-AXL Assay

-

Objective: To confirm the inhibition of AXL phosphorylation in a cellular context.

-

Methodology:

-

A cell line with high AXL expression (e.g., MDA-MB-231 breast cancer cells) is cultured.

-

Cells are serum-starved and then treated with various concentrations of this compound for a defined period.

-

AXL signaling is stimulated with its ligand, Gas6.

-

Cells are lysed, and protein concentrations are determined.

-

Western blotting is performed using antibodies specific for phosphorylated AXL (p-AXL) and total AXL.

-

The band intensities are quantified to determine the reduction in p-AXL levels relative to total AXL.

-

Cell Viability and Proliferation Assays

-

Objective: To assess the impact of AXL inhibition on cancer cell growth and survival.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and treated with a dose range of this compound.

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using a metabolic assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

-

The results are used to calculate the GI50 (concentration for 50% growth inhibition).

-

Cell Migration and Invasion Assays

-

Objective: To evaluate the effect of the inhibitor on the migratory and invasive potential of cancer cells.

-

Methodology:

-

Wound Healing (Scratch) Assay: A confluent monolayer of cells is "scratched" to create a cell-free gap. The rate of closure of this gap in the presence or absence of this compound is monitored over time.

-

Transwell Invasion Assay: Cells are seeded in the upper chamber of a Transwell insert coated with a basement membrane extract (e.g., Matrigel). The lower chamber contains a chemoattractant. The number of cells that invade through the matrix and migrate to the lower chamber is quantified after treatment with the inhibitor.

-

The following diagram outlines a general workflow for characterizing an AXL inhibitor.

Caption: Workflow for In Vitro Characterization of this compound.

Conclusion

This compound is a potent small molecule inhibitor of the AXL receptor tyrosine kinase. Its mechanism of action involves the direct inhibition of AXL's kinase activity, leading to the suppression of key downstream signaling pathways such as PI3K/AKT and MAPK/ERK. This ultimately results in reduced cell proliferation, survival, and migration. The high potency of this compound makes it a significant research tool for elucidating the complex biology of AXL in both health and disease, and it represents a class of molecules with considerable therapeutic potential. Further preclinical and clinical studies are warranted to fully explore its utility in relevant disease models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

A Technical Guide to Axl-IN-10: Mechanism of Action and Downstream Signaling Pathways

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases (RTKs), is a critical mediator of cellular processes that drive cancer progression, metastasis, and therapeutic resistance.[1][2][3] Its overexpression is correlated with poor prognosis in numerous malignancies, including non-small cell lung cancer (NSCLC), breast cancer, and acute myeloid leukemia (AML).[2][4] Axl-IN-10 is a potent and selective small-molecule inhibitor of AXL kinase activity.[5][6] This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by AXL and consequently inhibited by this compound, presents quantitative data on its potency, and details key experimental protocols for its characterization.

Introduction to AXL Signaling

The AXL receptor is activated primarily by its ligand, Growth Arrest-Specific 6 (Gas6).[7][8] Upon Gas6 binding, AXL homodimerizes, leading to autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[9] This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, initiating a cascade of downstream events. The primary signaling networks activated by AXL include the PI3K/AKT/mTOR, MAPK/ERK, JAK/STAT, and NF-κB pathways.[2][4][7] These pathways collectively promote cell proliferation, survival, migration, invasion, and the development of an immunosuppressive tumor microenvironment.[3][4][7]

This compound functions by targeting the ATP-binding site of the AXL kinase domain, preventing autophosphorylation and the subsequent activation of these critical downstream signaling cascades.[1]

Core Downstream Signaling Pathways Inhibited by this compound

Inhibition of AXL by this compound leads to the comprehensive shutdown of multiple pro-tumorigenic signaling pathways.

PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central regulator of cell survival, growth, and metabolism. AXL activation directly recruits the p85 regulatory subunit of PI3K, leading to the activation of AKT.[2][9] Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR, which promotes protein synthesis and cell growth, and inactivates pro-apoptotic proteins like BAD.[2][7] In some contexts, AXL is essential for VEGF-A-dependent activation of the PI3K/Akt pathway.[10] By blocking the initial phosphorylation of AXL, this compound prevents the recruitment of PI3K, leading to the inhibition of AKT and mTOR signaling and promoting apoptosis.[4][11]

Figure 1: Inhibition of the AXL-PI3K-AKT pathway by this compound.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS/RAF/MEK/ERK pathway, is crucial for cell proliferation and differentiation. AXL phosphorylation can recruit the adaptor protein Grb2, which in turn activates the MAPK cascade.[2][8][9] This signaling is implicated in AXL-mediated tumor cell proliferation.[11] However, studies have also shown that AXL knockdown can sometimes lead to a compensatory upregulation of MEK/ERK signaling, suggesting complex feedback loops.[12] this compound's primary effect is to block the Grb2-mediated activation of this pathway that is dependent on initial AXL kinase activity.

Figure 2: Blockade of the AXL-MAPK/ERK signaling cascade by this compound.

JAK/STAT Pathway

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is integral to cytokine signaling, immune response, and tumorigenesis. AXL signaling has been shown to collaborate closely with STAT3 to create a pro-metastatic tumor microenvironment.[13][14][15] This AXL-STAT3 axis is prevalent in tumor-associated macrophages (TAMs), where it promotes an "M2-like" tumor-promoting phenotype.[13][16] The cytokine IL-11, secreted by cancer cells, can act in a paracrine manner on macrophages to activate this AXL-STAT3 network.[13][15] this compound disrupts this circuit, potentially remodeling the tumor microenvironment and reducing immunosuppression.

Figure 3: this compound-mediated inhibition of the AXL-JAK-STAT3 signaling axis.

AXL-Mediated Therapeutic Resistance

A significant role of AXL is mediating acquired resistance to various cancer therapies.[7][9][17] For example, in head and neck squamous cell carcinomas, AXL can become overexpressed in response to PI3Kα inhibitors.[18] In this context, AXL dimerizes with and phosphorylates the Epidermal Growth Factor Receptor (EGFR), activating a PLCγ-PKC signaling cascade that maintains mTOR activity independent of the PI3K/AKT pathway, thus circumventing the drug's effect.[9][18] Targeting AXL with an inhibitor like this compound can therefore re-sensitize resistant tumors to primary therapies.

Figure 4: AXL-mediated resistance to PI3Kα inhibition and its reversal.

Quantitative Data

The potency of AXL inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

| Compound | Target | IC50 Value | Notes | Citation |

| This compound | AXL Kinase | 5 nM | Potent and selective AXL inhibitor with good transmembrane properties. | [5][6] |

| R428 (Bemcentinib) | AXL Kinase | See notes | In combination with Docetaxel, IC50 in PC9 MES cells was 0.3 nmol/L. | [19] |

Key Experimental Protocols

Characterizing the effects of this compound on downstream signaling requires a suite of standard molecular and cellular biology techniques.

Experimental Workflow Visualization

The general workflow for assessing the impact of this compound on a specific signaling pathway, such as PI3K/AKT, is outlined below.

Figure 5: Workflow for Western Blot analysis of AXL pathway inhibition.

Western Blot Analysis for Pathway Inhibition

This protocol is designed to measure changes in the phosphorylation status of AXL and its downstream targets like AKT.

-

Cell Culture and Treatment: Plate cells (e.g., SKOV3ip.1, Hec50a) at a density of 1x10^6 cells per 60mm dish.[20][21] Allow cells to adhere overnight. Serum-starve cells for 12-24 hours.

-

Inhibitor Treatment: Pre-treat cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for 2-4 hours.

-

Ligand Stimulation: Stimulate cells with recombinant human Gas6 (e.g., 100-400 ng/mL) for 15-30 minutes to induce AXL phosphorylation.[21]

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 4-20% Tris-Glycine gel. Perform electrophoresis and transfer proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C. Recommended antibodies include: anti-phospho-AXL (Tyr702), anti-AXL, anti-phospho-AKT (Ser473), anti-AKT, and a loading control (e.g., anti-β-actin).[20][21]

-

Wash membrane 3x with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash 3x with TBST. Apply an ECL substrate and visualize bands using a chemiluminescence imaging system. Quantify band intensity using software like ImageJ.

Cell Viability/Proliferation Assay

This assay measures the effect of this compound on cancer cell growth.

-

Cell Plating: Seed 2,000-5,000 cells per well in a 96-well plate in complete media and allow to adhere overnight.

-

Treatment: Replace media with fresh media containing serial dilutions of this compound. Include a vehicle-only control.

-

Incubation: Incubate plates for 72-120 hours.

-

Measurement: Measure cell viability using a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.[22] Alternatively, use an MTS or crystal violet assay.

-

Data Analysis: Normalize viability data to the vehicle control. Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

Immunohistochemistry (IHC) for AXL Expression

This protocol is used to detect AXL protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[23]

-

Deparaffinization and Rehydration: Bake FFPE slides at 60°C for 1 hour. Deparaffinize in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in an appropriate buffer (e.g., Bond Epitope Retrieval Solution 1) and heating at 99-100°C for 30 minutes.[23]

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 5-10 minutes. Block non-specific binding sites with a protein block solution.

-

Primary Antibody Incubation: Incubate slides with a primary antibody against AXL (e.g., goat polyclonal, 1:40 dilution) for 30-60 minutes at room temperature or overnight at 4°C.[23]

-

Detection:

-

Counterstaining and Mounting: Counterstain with hematoxylin for 5 minutes.[23] Dehydrate slides through graded ethanol and xylene, and coverslip using a permanent mounting medium.

-

Analysis: Examine slides under a microscope. AXL staining is typically membranous and may also show cytoplasmic localization.

This document is intended for research and informational purposes only.

References

- 1. What are AXL modulators and how do they work? [synapse.patsnap.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AXL: shapers of tumor progression and immunosuppressive microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Axl-dependent signaling: A clinical update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. embopress.org [embopress.org]

- 11. Inhibition of Axl Promotes the Therapeutic Effect of Targeted Inhibition of the PI3K/Akt Pathway in NRAS Mutant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AXL Inhibition Enhances MEK Inhibitor Sensitivity in Malignant Peripheral Nerve Sheath Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. AXL-initiated paracrine activation of pSTAT3 enhances mesenchymal and vasculogenic supportive features of tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Abstract 1623: AXL-STAT3 targeting of lung tumor microenvironments | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. AXL mediates resistance to PI3Kα inhibition by activating the EGFR/PKC/mTOR axis in head and neck and esophageal squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. AXL inhibition induces DNA damage and replication stress in non-small cell lung cancer cells and promotes sensitivity to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubcompare.ai [pubcompare.ai]

The Role of Axl-IN-10 in Cancer Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The receptor tyrosine kinase AXL is a critical mediator of cancer progression, contributing to tumor growth, metastasis, and the development of therapeutic resistance. Its overexpression is correlated with poor prognosis in a multitude of malignancies. Axl-IN-10 has emerged as a potent and selective small molecule inhibitor of AXL, demonstrating significant promise as a therapeutic agent. This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation. The information presented herein is intended to support further research and development of this compound as a novel anti-cancer therapeutic.

Introduction to AXL in Cancer

The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, plays a pivotal role in various cellular processes that are hijacked by cancer cells to promote their survival and dissemination.[1] Upon binding to its ligand, Growth Arrest-Specific 6 (Gas6), AXL undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These signaling pathways, including the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and NF-κB pathways, are central to cell proliferation, survival, migration, and invasion.[2]

Aberrant AXL signaling has been implicated in the progression of numerous cancers, including breast, lung, and pancreatic cancer.[3] It is a key driver of the epithelial-to-mesenchymal transition (EMT), a process by which cancer cells acquire migratory and invasive properties, facilitating metastasis.[2] Furthermore, AXL overexpression is a well-established mechanism of acquired resistance to a variety of cancer therapies, including chemotherapy, targeted therapies, and immunotherapy.[3] This makes AXL an attractive therapeutic target for overcoming drug resistance and improving patient outcomes.

This compound: A Potent AXL Inhibitor

This compound is a novel, potent, and selective small molecule inhibitor of the AXL tyrosine kinase. It is a substituted heteroaryl compound with excellent transmembrane properties and favorable pharmacokinetic characteristics.[4]

Mechanism of Action

This compound exerts its anti-cancer effects by directly binding to the ATP-binding pocket of the AXL kinase domain, thereby preventing its phosphorylation and subsequent activation. This blockade of AXL signaling inhibits the downstream pathways that drive cancer cell proliferation, survival, and invasion.

In Vitro Efficacy

The potency of this compound has been demonstrated in enzymatic assays, revealing a half-maximal inhibitory concentration (IC50) of 5 nM against the AXL kinase.[4] This high potency indicates that this compound can effectively inhibit AXL activity at low nanomolar concentrations. Another compound from the same patent, Axl-IN-9, showed a slightly lower IC50 of 26 nM.[5]

Table 1: In Vitro Potency of this compound and Axl-IN-9

| Compound | Target | IC50 (nM) | Reference |

| This compound | AXL | 5 | [4] |

| Axl-IN-9 | AXL | 26 | [5] |

Signaling Pathways and Experimental Workflows

AXL Signaling Pathway

The following diagram illustrates the central role of AXL in promoting cancer progression through the activation of key downstream signaling pathways.

Experimental Workflow for In Vitro Kinase Assay

The following diagram outlines a typical workflow for determining the in vitro potency of an AXL inhibitor like this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are outlined in the patent document WO2020182188A1. The following provides a summary of the key methodologies.

Synthesis of this compound

The synthesis of this compound involves a multi-step organic synthesis process, the specifics of which are detailed within the aforementioned patent. The general scheme involves the coupling of substituted heteroaryl precursors to generate the final compound. Purification is typically achieved through column chromatography and the final product's identity and purity are confirmed using techniques such as NMR and mass spectrometry.

In Vitro AXL Kinase Assay

The inhibitory activity of this compound against the AXL kinase is determined using a biochemical assay. A typical protocol involves the following steps:

-

Reagent Preparation : Recombinant human AXL kinase, a suitable peptide substrate, and ATP are prepared in a kinase assay buffer. This compound is serially diluted to a range of concentrations.

-

Kinase Reaction : The AXL kinase is pre-incubated with the various concentrations of this compound. The kinase reaction is initiated by the addition of ATP and the peptide substrate.

-

Detection : The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as radiometric assays (e.g., ³²P-ATP) or non-radiometric methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays (e.g., ADP-Glo).

-

Data Analysis : The percentage of kinase inhibition is calculated for each concentration of this compound. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell-Based Assays

To assess the cellular activity of this compound, various cell-based assays are employed:

-

Proliferation Assays : Cancer cell lines with high AXL expression are treated with increasing concentrations of this compound. Cell viability is measured after a defined period (e.g., 72 hours) using assays such as MTT, MTS, or CellTiter-Glo.

-

Migration and Invasion Assays : The effect of this compound on cancer cell motility is evaluated using Transwell migration and invasion assays. Cells are seeded in the upper chamber of a Transwell insert, and the number of cells that migrate or invade through the membrane to the lower chamber in the presence of the inhibitor is quantified.

-

Western Blotting : To confirm the on-target activity of this compound in cells, western blotting is used to assess the phosphorylation status of AXL and its downstream signaling proteins (e.g., AKT, ERK) in treated cells.

In Vivo Xenograft Models

The anti-tumor efficacy of this compound in a living organism is evaluated using xenograft models:

-

Cell Implantation : Human cancer cells with high AXL expression are implanted subcutaneously into immunocompromised mice.

-

Tumor Growth and Treatment : Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally or via another appropriate route at various doses and schedules.

-

Efficacy Evaluation : Tumor volume is measured regularly throughout the study. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).

Conclusion

This compound is a potent and selective AXL inhibitor with promising anti-cancer properties. Its ability to effectively block AXL signaling at nanomolar concentrations highlights its potential as a therapeutic agent for a variety of cancers where AXL is a key driver of disease progression and drug resistance. The data and protocols summarized in this technical guide provide a foundation for further investigation into the clinical utility of this compound. Future studies should focus on comprehensive preclinical evaluation, including in vivo efficacy in various cancer models, pharmacokinetic and pharmacodynamic studies, and toxicity assessments, to pave the way for its potential translation into the clinic.

References

- 1. US8618254B2 - Inhibition of AXL signaling in anti-metastatic therapy - Google Patents [patents.google.com]

- 2. WO2019051586A1 - Axl-specific antibodies and uses thereof - Google Patents [patents.google.com]

- 3. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of a Click-Assembled 18-Atom Macrocycle That Displays Selective AXL Kinase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The First-In-Class Anti-AXL×CD3ε Pronectin™-Based Bispecific T-Cell Engager Is Active in Preclinical Models of Human Soft Tissue and Bone Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

Axl-IN-10: A Deep Dive into its Modulation of the Tumor Microenvironment

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The receptor tyrosine kinase Axl is a critical player in cancer progression, contributing to tumor cell proliferation, survival, invasion, and therapeutic resistance.[1][2] Beyond its cell-intrinsic roles, Axl signaling is increasingly recognized as a key regulator of the tumor microenvironment (TME), fostering an immunosuppressive landscape that shields tumors from immune-mediated destruction.[2][3] Axl-IN-10 is a potent and selective small molecule inhibitor of Axl, and this guide provides an in-depth technical overview of its mechanism of action and its profound impact on the TME, with a focus on preclinical findings and relevant experimental methodologies.

Mechanism of Action: Reshaping the Immunosuppressive Milieu

This compound exerts its anti-tumor effects not only by directly targeting cancer cells but also by remodeling the TME from an immunosuppressive to an immune-permissive state. This is achieved through a multi-pronged approach targeting various immune cell populations and signaling pathways.

Reprogramming Myeloid Cells

Axl signaling is instrumental in promoting the differentiation and function of immunosuppressive myeloid cells, such as Tumor-Associated Macrophages (TAMs) and Myeloid-Derived Suppressor Cells (MDSCs).[2][4] Axl inhibition with compounds like this compound is expected to:

-

Shift Macrophage Polarization: Inhibit the M2-like polarization of TAMs, which are associated with tumor promotion and suppression of T-cell responses. This shifts the balance towards a pro-inflammatory M1-like phenotype, enhancing anti-tumor immunity.[2]

-

Reduce MDSC Accumulation: Decrease the recruitment and accumulation of MDSCs within the tumor, thereby alleviating their potent T-cell suppressive functions.[4]

Enhancing Dendritic Cell Function

Dendritic cells (DCs) are crucial for initiating anti-tumor T-cell responses. Axl expression on DCs has been shown to suppress their maturation and antigen-presenting capabilities.[5][6] Inhibition of Axl is anticipated to:

-

Promote DC Maturation: Enhance the maturation of DCs, leading to increased expression of co-stimulatory molecules and a greater capacity to prime naïve T cells.[5]

-

Increase Type I Interferon Signaling: Boost Type I Interferon (IFN) signaling in DCs, a critical pathway for cross-presentation of tumor antigens and the activation of cytotoxic T lymphocytes.[5][6]

Boosting T-Cell and NK Cell Activity

The immunosuppressive TME orchestrated by Axl signaling directly hinders the activity of effector immune cells. By dismantling this suppressive environment, Axl inhibitors can:

-

Increase T-Cell Infiltration and Function: Promote the infiltration of CD4+ and CD8+ T cells into the tumor and enhance their effector functions.[1][3]

-

Enhance Natural Killer (NK) Cell Activity: Axl signaling can suppress NK cell-mediated cytotoxicity. Its inhibition is expected to restore and enhance the tumor-killing capacity of NK cells.[2][7]

Quantitative Data Summary

The following tables summarize the key quantitative data related to this compound and the broader effects of Axl inhibition on the tumor microenvironment, based on available preclinical data.

Table 1: In Vitro Potency of this compound

| Compound | Target | IC50 (nM) | Reference |

| This compound | Axl | 5 | [8][9] |

Table 2: Representative Effects of Axl Inhibition on the Tumor Microenvironment (Based on studies with various Axl inhibitors)

| Parameter | Effect of Axl Inhibition | Representative Inhibitors | References |

| Immune Cell Infiltration | |||

| CD4+ T Cells | Increased infiltration and activation | R428 | [1] |

| CD8+ T Cells | Increased infiltration and activation | R428, Axl Knockout | [1][3] |

| Dendritic Cells (cDCs) | Increased infiltration and activation (specifically CD103+ cDCs) | R428 | [1] |

| Natural Killer (NK) Cells | Enhanced infiltration and activation | Axl Knockout | [7] |

| Tumor-Associated Macrophages (TAMs) | Decreased infiltration of M2-like TAMs | R428 | [1] |

| Myeloid-Derived Suppressor Cells (MDSCs) | Decreased accumulation | Axl Knockdown | [4] |

| Cytokine and Chemokine Modulation | |||

| Pro-inflammatory Cytokines (IFN-γ, IL-12) | Increased expression | R428 | [1] |

| Immunosuppressive Cytokines (IL-10, TGF-β) | Decreased expression | R428 | [1] |

| T-cell Attracting Chemokines (CXCL9, CXCL10, CXCL11) | Increased expression | R428, Axl Knockout | [1][7] |

| Myeloid-attracting Chemokines (CCL2, CCL5) | Decreased expression | R428, Axl Knockout | [1][7] |

| In Vivo Anti-Tumor Efficacy | |||

| Tumor Growth Inhibition | Significant reduction in tumor growth as a single agent and in combination with chemotherapy or immunotherapy. | R428, BGB324, AB-329 | [1][10][11] |

| Survival | Prolonged survival in preclinical tumor models. | R428 | [1] |

Signaling Pathways and Experimental Workflows

Axl Signaling Pathway

The following diagram illustrates the canonical Axl signaling pathway, which is inhibited by this compound.

Caption: Axl signaling pathway initiated by Gas6 binding, leading to the activation of downstream pathways promoting cancer progression and immune suppression. This compound inhibits this cascade.

Experimental Workflow: In Vivo Tumor Growth Inhibition Study

This diagram outlines a typical workflow for assessing the in vivo efficacy of this compound.

Caption: A standard workflow for evaluating the anti-tumor efficacy and immunomodulatory effects of this compound in a preclinical mouse model.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and its impact on the tumor microenvironment. These protocols are generalized and may require optimization for specific cell lines and tumor models.

In Vitro Axl Kinase Assay

This assay is used to determine the direct inhibitory effect of this compound on Axl kinase activity.

Materials:

-

Recombinant human Axl kinase domain

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Axl substrate (e.g., poly(Glu, Tyr) 4:1)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add Axl kinase and the Axl substrate to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells and incubate for a specified time (e.g., 10-15 minutes) at room temperature.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of this compound.

Western Blot Analysis of Axl Signaling

This protocol is for assessing the effect of this compound on the phosphorylation of Axl and its downstream signaling proteins.[12][13][14]

Materials:

-

Cancer cell line expressing Axl

-

Cell culture medium and supplements

-

This compound

-

Gas6 (Axl ligand)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Axl, anti-total-Axl, anti-phospho-AKT, anti-total-AKT, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Plate cancer cells and allow them to adhere overnight.

-

Starve the cells in serum-free medium for several hours.

-

Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with Gas6 for a short period (e.g., 15-30 minutes) to induce Axl phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Flow Cytometry for Tumor-Infiltrating Immune Cell Profiling

This protocol describes the analysis of immune cell populations within tumors from mice treated with this compound.[15][16]

Materials:

-

Tumor tissue from treated and control mice

-

Tumor dissociation kit (e.g., Miltenyi Biotec) or enzymatic digestion solution (e.g., collagenase, DNase)

-

FACS buffer (PBS with 2% FBS and 2 mM EDTA)

-

Fc block (e.g., anti-CD16/32)

-

Fluorochrome-conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, CD11b, Gr-1, F4/80, CD11c, MHC-II, NK1.1)

-

Live/dead stain

-

Flow cytometer

Procedure:

-

Harvest tumors and mechanically dissociate them into small pieces.

-

Digest the tumor tissue enzymatically to obtain a single-cell suspension.

-

Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove clumps.

-

Lyse red blood cells if necessary.

-

Count the cells and resuspend them in FACS buffer.

-

Stain the cells with a live/dead stain to exclude non-viable cells.

-

Block Fc receptors to prevent non-specific antibody binding.

-

Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against the cell surface markers of interest.

-

Wash the cells with FACS buffer.

-

Acquire the data on a flow cytometer.

-

Analyze the data using flow cytometry analysis software to quantify the different immune cell populations.

Conclusion

This compound represents a promising therapeutic agent that targets both the tumor cells and the immunosuppressive tumor microenvironment. Its ability to reprogram myeloid cells, enhance dendritic cell function, and unleash the cytotoxic potential of T cells and NK cells provides a strong rationale for its further development, both as a monotherapy and in combination with other anti-cancer agents, including immune checkpoint inhibitors. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate the multifaceted anti-tumor activity of this compound.

References

- 1. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AXL: shapers of tumor progression and immunosuppressive microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dissecting the Role of AXL in Cancer Immune Escape and Resistance to Immune Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jitc.bmj.com [jitc.bmj.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. researchgate.net [researchgate.net]

- 11. AXL receptor tyrosine kinase is required for T cell priming and antiviral immunity | eLife [elifesciences.org]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 13. origene.com [origene.com]

- 14. Quantitative Tyrosine Phosphoproteome Profiling of AXL Receptor Tyrosine Kinase Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

Axl-IN-10 and its Role in Epithelial-Mesenchymal Transition: A Technical Guide

Disclaimer: As of late 2025, publicly available research specifically detailing the effects of Axl-IN-10 on epithelial-mesenchymal transition (EMT) is limited. This compound is documented as a potent Axl inhibitor with an IC50 of 5 nM. This guide will, therefore, provide a comprehensive overview of the well-established role of the Axl receptor tyrosine kinase in EMT and will utilize data from studies on other well-characterized Axl inhibitors as a proxy to infer the likely effects of this compound. This approach is intended to provide a strong foundational understanding for researchers and drug developers interested in this therapeutic target.

Introduction

The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, has emerged as a critical regulator of cancer progression and metastasis.[1] One of the key cellular processes influenced by Axl signaling is the epithelial-mesenchymal transition (EMT), a complex, reversible biological program in which epithelial cells lose their characteristic features, such as cell-cell adhesion and polarity, and acquire mesenchymal properties, including increased motility and invasiveness.[2] This transition is a hallmark of embryonic development and wound healing, but its aberrant activation in cancer is strongly associated with tumor invasion, metastasis, and the development of therapeutic resistance.[3][4]

Axl is frequently overexpressed in a variety of human cancers, and its expression levels often correlate with a more aggressive, mesenchymal phenotype and poorer patient prognosis.[5][6] The activation of Axl, primarily through its ligand Gas6 (Growth arrest-specific 6), triggers a cascade of downstream signaling events that orchestrate the profound molecular and morphological changes characteristic of EMT.[1]

This technical guide provides an in-depth exploration of the role of the Axl signaling pathway in promoting EMT and the therapeutic potential of its inhibition, with a conceptual focus on the potent inhibitor, this compound. We will delve into the molecular mechanisms, present quantitative data from preclinical studies using surrogate Axl inhibitors, provide detailed experimental protocols for investigating the effects of Axl inhibition on EMT, and visualize key pathways and workflows using Graphviz diagrams. This guide is intended for researchers, scientists, and drug development professionals working to unravel the complexities of cancer metastasis and develop novel therapeutic strategies.

The Axl Signaling Pathway in Epithelial-Mesenchymal Transition

The canonical activation of Axl occurs upon the binding of its ligand, Gas6. This interaction induces receptor dimerization and autophosphorylation of tyrosine residues within the intracellular kinase domain. This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, leading to the activation of several key downstream pathways that are intimately involved in the execution of the EMT program.

Key downstream signaling pathways include:

-

PI3K/Akt Pathway: Activation of this pathway is a central event in Axl-mediated signaling. It promotes cell survival, proliferation, and the upregulation of EMT-inducing transcription factors.[7]

-

NF-κB Pathway: Axl signaling can lead to the activation of the NF-κB transcription factor, which plays a crucial role in inflammation, cell survival, and the expression of genes that promote a mesenchymal phenotype.[1]

-

MAPK/ERK Pathway: The activation of the Ras/Raf/MEK/ERK cascade is another important consequence of Axl signaling, contributing to cell proliferation, differentiation, and invasion.[4]

-

STAT Pathway: Signal Transducers and Activators of Transcription (STATs) can also be activated downstream of Axl, regulating the expression of genes involved in cell growth and survival.[1]

The concerted activation of these pathways culminates in the transcriptional reprogramming of epithelial cells. This involves the upregulation of key EMT-inducing transcription factors such as Snail, Slug, Twist, and ZEB1/2 . These transcription factors, in turn, repress the expression of epithelial markers, most notably E-cadherin , a cornerstone of adherens junctions that maintains epithelial integrity. Concurrently, they activate the expression of mesenchymal markers, including N-cadherin, Vimentin, and Fibronectin , which promote a more migratory and invasive cellular architecture.[2]

Axl Signaling Pathway in EMT

This compound: A Potent Axl Inhibitor

This compound is a small molecule inhibitor of Axl with a reported IC50 of 5 nM. While detailed structural and mechanistic studies are not widely published, it is presumed to function as an ATP-competitive inhibitor, binding to the kinase domain of Axl and preventing its autophosphorylation and subsequent activation of downstream signaling pathways. By blocking the catalytic activity of Axl, this compound is expected to effectively abrogate the pro-EMT signals emanating from the activated receptor.

Inhibitory Action of this compound

Effects of Axl Inhibition on EMT: Data from Preclinical Studies

The following tables summarize the observed effects of surrogate Axl inhibitors on key EMT markers and cellular functions in various cancer cell lines. These data provide a strong indication of the likely biological consequences of potent Axl inhibition with a compound like this compound.

Table 1: Effect of Axl Inhibition on EMT Marker Expression

| Cell Line | Axl Inhibitor | Concentration | E-cadherin | N-cadherin | Vimentin | Snail | Slug | Twist | Reference |

| Mesenchymal MCF10A | MP470 (Amuvatinib) | 0.1-1 µM | Upregulated | Downregulated | - | Downregulated | - | - | [2] |

| ANV5 (Breast Cancer) | MP470 (Amuvatinib) | 0.1-1 µM | Upregulated | Downregulated | - | Downregulated | - | - | [2] |

| A549 (NSCLC) | Axl siRNA | - | Upregulated | Downregulated | Downregulated | - | - | - | [3] |

| H460 (NSCLC) | Axl siRNA | - | Upregulated | Downregulated | Downregulated | - | - | - | [3] |

| PC9 (NSCLC) | Axl siRNA | - | Upregulated | Downregulated | - | - | - | Downregulated | [8] |

| MDA-MB-231 (TNBC) | 20G7-D9 (Antibody) | - | - | - | Downregulated | Downregulated | Downregulated | Downregulated | [7] |

Table 2: Effect of Axl Inhibition on Cell Migration and Invasion

| Cell Line | Axl Inhibitor | Assay | Inhibition Effect | Reference |

| MESO924 (Mesothelioma) | R428 (Bemcentinib) | Wound Healing | Significant inhibition of wound closure at 24h | [9] |

| MESO924 (Mesothelioma) | R428 (Bemcentinib) | Transwell Invasion | Greater inhibition of invasiveness at 24h | [9] |

| MDA-MB-231 (TNBC) | Axl siRNA | Transwell Invasion | Significant reduction in invasion | [10] |

| MDA-MB-231 (TNBC) | R428 (Bemcentinib) | Transwell Invasion | Significant reduction in invasion | [10] |

| SNU1196 (Cholangiocarcinoma) | Axl shRNA | Transwell Invasion | Significant reduction in invasion | [11] |

| HUCCT1 (Cholangiocarcinoma) | Axl shRNA | Wound Healing | Significant inhibition of cell migration | [11] |

Experimental Protocols for Studying Axl Inhibition in EMT

The following are generalized protocols for key experiments to assess the impact of an Axl inhibitor, such as this compound, on the EMT process.

Western Blot Analysis of EMT Markers

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24, 48, 72 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against E-cadherin, N-cadherin, Vimentin, Snail, Slug, Twist, Axl, phospho-Axl, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Transwell Migration and Invasion Assays

-

Insert Preparation: For invasion assays, coat the upper surface of Transwell inserts (e.g., 8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, use uncoated inserts.[12][13]

-

Cell Seeding: Resuspend cells in serum-free medium containing the Axl inhibitor or vehicle control and seed them into the upper chamber of the Transwell inserts.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plates for a period that allows for cell migration/invasion (e.g., 12-48 hours), depending on the cell type.

-

Staining and Quantification: Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab. Fix and stain the cells on the lower surface of the membrane with crystal violet.

-

Analysis: Elute the crystal violet and measure the absorbance, or count the number of stained cells in several random fields under a microscope.

General Experimental Workflow

Conclusion and Future Directions

The Axl receptor tyrosine kinase is a pivotal driver of the epithelial-mesenchymal transition, a cellular program central to cancer invasion and metastasis. The activation of Axl unleashes a network of signaling pathways that converge to repress epithelial characteristics and promote a mesenchymal, migratory phenotype. Potent Axl inhibitors, such as this compound, hold significant promise as therapeutic agents to counteract these malignant processes.

Based on the extensive evidence from studies on other Axl inhibitors, it is highly probable that this compound will effectively reverse the EMT program, leading to the re-expression of E-cadherin, downregulation of mesenchymal markers, and a subsequent reduction in cancer cell migration and invasion.

Future research should focus on validating these expected effects specifically for this compound. Head-to-head studies comparing the potency and efficacy of this compound with other Axl inhibitors in various preclinical models of cancer are warranted. Furthermore, investigating the potential of this compound to overcome therapeutic resistance, another hallmark of EMT, and its efficacy in combination with standard-of-care chemotherapies or other targeted agents will be crucial steps in its clinical development. A deeper understanding of the specific molecular interactions and downstream consequences of this compound will undoubtedly pave the way for its potential application as a novel anti-cancer therapeutic.

References

- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 2. AXL induces epithelial to mesenchymal transition and regulates the function of breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of Axl in drug resistance and epithelial-to-mesenchymal transition of non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Effect of AXL on the epithelial-to-mesenchymal transition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AXL Inactivation Inhibits Mesothelioma Growth and Migration via Regulation of p53 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. snapcyte.com [snapcyte.com]

- 13. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]

Axl-IN-10 and the Reversal of Drug Resistance in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of drug resistance is a primary obstacle in the successful treatment of cancer. Axl, a receptor tyrosine kinase (RTK) belonging to the TAM (Tyro3, Axl, Mer) family, has been identified as a key driver of resistance to a multitude of cancer therapies, including chemotherapy, targeted therapies, and immunotherapy.[1][2][3] Overexpression and activation of Axl signaling pathways, such as PI3K/Akt and MAPK/ERK, allow cancer cells to bypass the effects of treatment, leading to tumor progression and poor clinical outcomes.[1][4][5] Axl-IN-10 is a potent and selective small-molecule inhibitor of Axl with an IC50 of 5 nM.[6][7] This technical guide provides an in-depth overview of the role of Axl in drug resistance and the potential of this compound as a therapeutic strategy to overcome this challenge. We will delve into the molecular mechanisms, present key quantitative data on Axl inhibitors, detail relevant experimental protocols, and visualize the critical signaling pathways and experimental workflows.

The Axl Signaling Axis: A Central Mediator of Drug Resistance

The Axl receptor can be activated by its ligand, growth arrest-specific 6 (Gas6), or through ligand-independent mechanisms such as receptor overexpression or heterodimerization with other RTKs like EGFR, HER2, and c-Met.[1][3][5] Upon activation, Axl initiates a cascade of downstream signaling events that promote cell survival, proliferation, migration, and invasion.[2][8][9] A crucial role of Axl in drug resistance is its ability to mediate bypass signaling. When a primary oncogenic pathway is inhibited by a targeted therapy (e.g., EGFR inhibitors in non-small cell lung cancer), cancer cells can upregulate Axl expression and signaling to maintain their survival and proliferative capabilities.[10][11] Furthermore, Axl activation is strongly associated with the epithelial-to-mesenchymal transition (EMT), a cellular process that confers invasive and migratory properties and is intrinsically linked to drug resistance.[4][12]

This compound: A Potent Inhibitor of a Key Resistance Pathway

This compound is a powerful Axl inhibitor with a reported IC50 of 5 nM.[6][7] Its high potency and selectivity make it a valuable tool for research and a promising candidate for further therapeutic development. By inhibiting the kinase activity of Axl, this compound can block the downstream signaling pathways that drive drug resistance. This can lead to the resensitization of cancer cells to previously ineffective therapies.

Quantitative Data on Axl Inhibitors

The following tables summarize key quantitative data for various Axl inhibitors, including their inhibitory concentrations and effects on tumor growth. This data provides a comparative overview of the potency of different compounds in various cancer models.

| Inhibitor | Target(s) | IC50 (nM) | Cell Line / Assay | Reference |

| This compound | AXL | 5 | Biochemical Assay | [6][7] |

| Unnamed Compound [I] | AXL, MER, TYRO3, MET, RON | 3.2 (AXL) | Biochemical Assay | [13] |

| 2,4,5-trisubstitued pyrimidine | AXL | 19 | Biochemical Assay | [14] |

| Diphenylpyrimidine-diamine (m16) | AXL | 5 | Biochemical Assay | [15] |

| R428 (Bemcentinib) | AXL | - | - | [10] |

| MGCD265 (Glesatinib) | AXL | - | - | [10] |

| MGCD516 (Sitravatinib) | AXL | - | - | [10] |

| Inhibitor / Combination | Cancer Model | Effect | Reference |

| Unnamed Compound [I] (25, 50, 100 mg/kg) | BaF3/TEL-AXL xenograft mice | 89.8%, 103.9%, and 104.8% tumor growth inhibition, respectively | [13] |

| R428 + Docetaxel | HeLa xenografts | Significant reduction in tumor growth compared to single agents | [16] |

Key Experimental Protocols

This section details the methodologies for key experiments commonly used to evaluate the efficacy of Axl inhibitors like this compound.

Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the in vitro potency of an inhibitor against the purified Axl kinase domain.

Methodology:

-

Reagents: Recombinant human Axl kinase domain, ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), and the test inhibitor (this compound).

-

Procedure:

-

The Axl kinase is incubated with varying concentrations of the inhibitor in a kinase assay buffer.

-

The kinase reaction is initiated by the addition of ATP and the substrate.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP), fluorescence-based assays (e.g., HTRF), or luminescence-based assays (e.g., ADP-Glo).

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration. The IC50 value, the concentration of the inhibitor that results in 50% inhibition of kinase activity, is determined by fitting the data to a dose-response curve.

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

Objective: To assess the effect of an inhibitor on the proliferation and viability of cancer cells.

Methodology:

-

Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a range of concentrations of the Axl inhibitor, a standard chemotherapeutic agent, or a combination of both.

-

Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).

-

Quantification of Viability:

-

MTT Assay: MTT reagent is added to the wells and incubated to allow for its conversion to formazan by metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength.

-

CellTiter-Glo Assay: A reagent containing a thermostable luciferase is added to the wells to measure the amount of ATP present, which is an indicator of metabolically active cells. The resulting luminescence is measured.

-

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined from dose-response curves.

Western Blotting

Objective: To analyze the expression and phosphorylation status of Axl and downstream signaling proteins.

Methodology:

-

Cell Lysis: Cells treated with the Axl inhibitor are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., anti-Axl, anti-phospho-Axl, anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The intensity of the protein bands is quantified to determine changes in protein expression and phosphorylation levels.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of an Axl inhibitor in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.

-

Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into different treatment groups (e.g., vehicle control, Axl inhibitor alone, standard therapy alone, combination therapy). The treatments are administered according to a predefined schedule and route (e.g., oral gavage, intraperitoneal injection).

-

Monitoring: Tumor volume and the body weight of the mice are measured regularly.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point.

-

Analysis: The tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting). The anti-tumor efficacy is assessed by comparing the tumor growth rates and final tumor volumes between the different treatment groups.

Visualizing the Molecular Landscape

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a conceptual workflow for evaluating Axl inhibitors.

Caption: Axl Signaling Pathway and Drug Resistance.

References

- 1. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Immune Evasion Mechanism and AXL [frontiersin.org]

- 3. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 11. Activation of the AXL Kinase Causes Resistance to EGFR-Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AXL Receptor in Cancer Metastasis and Drug Resistance: When Normal Functions Go Askew - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of novel AXL inhibitor with potent antitumor activity in vivo | BioWorld [bioworld.com]

- 14. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. aacrjournals.org [aacrjournals.org]

Axl-IN-10: An In-Depth Technical Guide for Investigating AXL Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, Mer) family, has emerged as a critical regulator of numerous cellular processes implicated in cancer progression and therapeutic resistance.[1] Overexpression and aberrant activation of AXL are associated with poor prognosis in a variety of malignancies, including non-small cell lung cancer, breast cancer, and acute myeloid leukemia.[1] AXL signaling promotes cell survival, proliferation, migration, invasion, and the epithelial-to-mesenchymal transition (EMT), a key process in metastasis.[1][2] Furthermore, AXL activation has been identified as a significant mechanism of acquired resistance to various targeted therapies and chemotherapies.[1] These multifaceted roles make AXL a compelling target for therapeutic intervention and a subject of intense investigation in oncology and beyond.

Axl-IN-10 is a potent and selective small-molecule inhibitor of AXL kinase activity. This technical guide provides a comprehensive overview of how this compound can be utilized as a chemical probe to investigate the complex biology of AXL. It includes summaries of its biochemical activity, detailed protocols for key in vitro and in vivo experiments, and visualizations of relevant signaling pathways and experimental workflows.

This compound: Biochemical and Cellular Activity

This compound is a potent inhibitor of the AXL receptor tyrosine kinase. While extensive peer-reviewed publications detailing the full biological characterization of this compound are limited, available information from suppliers and patent literature provides initial data on its activity.

| Parameter | Value | Source |

| Biochemical IC50 | 5 nM | MedchemExpress[3] |

| Reported Properties | Excellent transmembrane properties, Favorable pharmacokinetic properties in animal models | MedchemExpress[3] |

Note: The IC50 value is a measure of the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

AXL Signaling Pathways

AXL activation, either by its ligand Gas6 or through ligand-independent mechanisms such as receptor overexpression or heterodimerization with other receptor tyrosine kinases (e.g., EGFR), initiates a cascade of downstream signaling events. These pathways are crucial for the oncogenic functions of AXL.[2] A potent inhibitor like this compound can be used to dissect the contribution of AXL to these signaling networks.

Caption: AXL signaling pathways and the point of inhibition by this compound.

Experimental Protocols

The following protocols are generalized methods for characterizing a potent AXL inhibitor like this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Biochemical Kinase Assay (IC50 Determination)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified AXL kinase. The LanthaScreen™ Eu Kinase Binding Assay is one such commercially available platform.

Principle: This is a fluorescence resonance energy transfer (FRET)-based assay that measures the displacement of a fluorescent tracer from the ATP-binding pocket of the AXL kinase by a competitive inhibitor.

Materials:

-

Recombinant human AXL kinase

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Alexa Fluor™ 647-labeled Kinase Tracer

-

Kinase Buffer

-

This compound (or other test compounds)

-

384-well microplate

-

Plate reader capable of time-resolved FRET

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then dilute in kinase buffer to a 4x final concentration.

-

Prepare a 2x kinase/antibody mixture in kinase buffer.

-

Prepare a 4x tracer solution in kinase buffer.

-

In a 384-well plate, add 4 µL of the 4x this compound dilution.

-

Add 8 µL of the 2x kinase/antibody mixture to all wells.

-

Add 4 µL of the 4x tracer solution to all wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a FRET-capable plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

-

Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).[4]

Cellular AXL Phosphorylation Assay (Western Blot)

This experiment determines the ability of this compound to inhibit AXL autophosphorylation in intact cells, confirming its cell permeability and target engagement.

Principle: Western blotting is used to detect the levels of phosphorylated AXL (p-AXL) and total AXL in cell lysates after treatment with the inhibitor.

Materials:

-

Cancer cell line with known AXL expression (e.g., MDA-MB-231, A549)

-

Cell culture medium and supplements

-

This compound

-

Recombinant human Gas6 (optional, for stimulation)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-AXL (Tyr779), anti-total-AXL, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Serum-starve the cells for 4-24 hours to reduce basal signaling.

-

Pre-treat cells with various concentrations of this compound for 1-4 hours.

-

(Optional) Stimulate the cells with Gas6 (e.g., 200 ng/mL) for 15-30 minutes.

-

Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-AXL) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with ECL substrate.

-

Capture the image using a chemiluminescence imager.

-

Strip the membrane and re-probe for total AXL and a loading control (e.g., β-actin) to ensure equal protein loading.[3][5][6]

Caption: Workflow for Western blot analysis of AXL phosphorylation.

Cell Migration and Invasion Assays

These assays assess the functional consequence of AXL inhibition on cancer cell motility.

A. Scratch (Wound-Healing) Assay

Principle: A "wound" is created in a confluent monolayer of cells, and the rate of closure of this wound by cell migration is monitored over time in the presence or absence of the inhibitor.

Procedure:

-

Plate cells in a 6-well plate and grow to a confluent monolayer.

-

Create a scratch in the monolayer using a sterile p200 pipette tip.

-

Wash with PBS to remove dislodged cells.

-

Add fresh medium containing a low percentage of serum (to minimize proliferation) with different concentrations of this compound or vehicle control.

-

Image the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

-

Quantify the wound area at each time point using software like ImageJ and calculate the percentage of wound closure.[7]

B. Transwell (Boyden Chamber) Invasion Assay

Principle: This assay measures the ability of cells to invade through a basement membrane matrix (e.g., Matrigel) towards a chemoattractant.

Procedure:

-

Rehydrate Matrigel-coated Transwell inserts (8 µm pore size) with serum-free medium.

-

Harvest and resuspend cells in serum-free medium containing different concentrations of this compound or vehicle control.

-

Add the cell suspension to the upper chamber of the Transwell inserts.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the top of the membrane with a cotton swab.

-

Fix and stain the invading cells on the bottom of the membrane (e.g., with crystal violet).

-

Count the number of invaded cells in several microscopic fields and average the results.[7][8][9]

In Vivo Xenograft Tumor Model

This experiment evaluates the anti-tumor efficacy of this compound in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with this compound, and tumor growth is monitored over time.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or nude mice)

-

AXL-expressing cancer cell line

-

Matrigel (optional, for subcutaneous injection)

-

This compound formulated in a suitable vehicle for administration (e.g., oral gavage)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 2-5 x 10^6 cells) in PBS or a Matrigel/PBS mixture into the flank of each mouse.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment groups (e.g., vehicle control, this compound at different doses).

-

Administer this compound or vehicle to the mice according to the planned schedule (e.g., daily oral gavage).

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (width² x length)/2).

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).[2][10][11]

Conclusion

This compound is a valuable research tool for elucidating the complex roles of AXL in health and disease. Its high potency allows for effective inhibition of AXL-mediated signaling pathways, enabling researchers to probe the functional consequences in a variety of experimental systems. The protocols outlined in this guide provide a robust framework for characterizing the effects of this compound and other AXL inhibitors on a biochemical, cellular, and in vivo level. By employing these methodologies, researchers can further unravel the intricacies of AXL biology and contribute to the development of novel therapeutic strategies targeting this important oncoprotein.

References

- 1. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Activity of Anti-AXL Antibody against Triple-Negative Breast Cancer Patient-Derived Xenografts and Metastasis | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 3. pubcompare.ai [pubcompare.ai]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. researchgate.net [researchgate.net]

- 7. The receptor tyrosine kinase AXL promotes migration and invasion in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Axl contributes to efficient migration and invasion of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Small molecule inhibition of Axl targets tumor immune suppression and enhances chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Validation of Axl-Targeted Monoclonal Antibody Probe for microPET Imaging in Human Lung Cancer Xenograft - PMC [pmc.ncbi.nlm.nih.gov]

Axl-IN-10: A Potent and Selective Chemical Probe for AXL Receptor Tyrosine Kinase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals